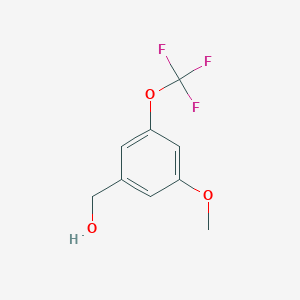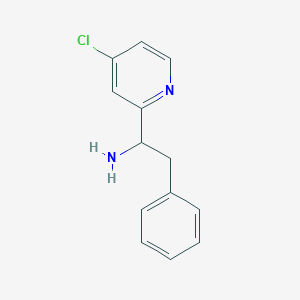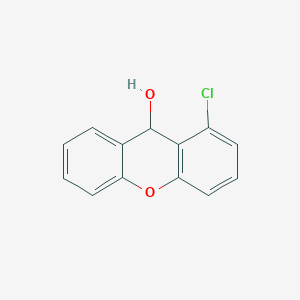
1-Chloro-xanthen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-xanthen-9-ol is a derivative of xanthone, an oxygen-containing heterocyclic compound. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens. The compound this compound features a chlorine atom substituted at the first position of the xanthone core, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-xanthen-9-ol can be synthesized through several methods. One common approach involves the chlorination of xanthen-9-ol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, ensuring the complete substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-xanthen-9-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form xanthone derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of xanthen-9-ol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution: Formation of various substituted xanthones depending on the nucleophile used.
Oxidation: Production of xanthone derivatives with different oxidation states.
Reduction: Formation of reduced xanthone derivatives.
Scientific Research Applications
1-Chloro-xanthen-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-xanthen-9-ol involves its interaction with various molecular targets. The chlorine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Chloro-xanthen-9-ol can be compared with other xanthone derivatives:
Xanthen-9-ol: Lacks the chlorine substitution, resulting in different chemical and biological properties.
1-Methyl-xanthen-9-ol: Features a methyl group instead of a chlorine atom, leading to variations in reactivity and applications.
1-Bromo-xanthen-9-ol: Similar to this compound but with a bromine atom, which can affect its chemical behavior and biological activity.
Properties
CAS No. |
15674-68-7 |
|---|---|
Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
1-chloro-9H-xanthen-9-ol |
InChI |
InChI=1S/C13H9ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13,15H |
InChI Key |
MAIZJBJLVGDRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)C=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


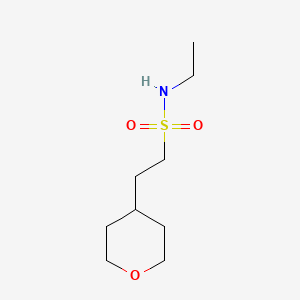

![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
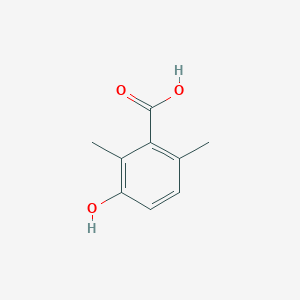
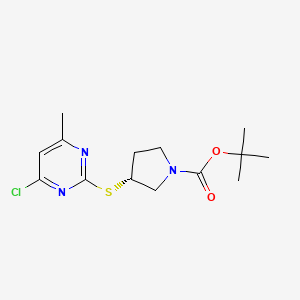

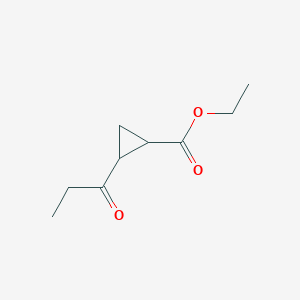
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
